molecular formula C21H27N5O3 B2545695 2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900893-23-4

2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2545695
CAS No.: 900893-23-4
M. Wt: 397.479
InChI Key: XJOXSIWJZFTZNF-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a synthetically designed organic compound provided for research purposes. This molecule features a complex multi-cyclic structure that incorporates a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-one core, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purine bases . The core structure is further functionalized with a 4-ethylpiperazine moiety, a group frequently employed in drug discovery to optimize physicochemical properties and enhance interaction with biological targets . The specific inclusion of a 3-methoxypropyl chain and an ethylpiperazine carbonyl group suggests potential design for improved solubility and pharmacokinetic profile. The pyrrolo[2,3-d]pyrimidine scaffold is recognized in scientific literature as a privileged structure for the development of targeted kinase inhibitors (TKIs) . Compounds based on related heterocyclic systems, such as pyridopyrimidines, have demonstrated promising activity as inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs), and are investigated for their role in anticancer research . Similarly, the piperazine ring is a common feature in many FDA-approved therapeutics, often serving as a key linker or solubilizing group that contributes to the molecule's overall conformation and binding affinity . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new chemical entities in areas such as oncology, kinase biology, and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-(4-ethylpiperazine-1-carbonyl)-6-(3-methoxypropyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-3-23-10-12-24(13-11-23)21(28)17-15-16-19(25(17)9-6-14-29-2)22-18-7-4-5-8-26(18)20(16)27/h4-5,7-8,15H,3,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOXSIWJZFTZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃N₅O₂
  • Molecular Weight : 373.41 g/mol
  • Structure : The compound features a pyrido-pyrrolo-pyrimidine core, which is significant for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that compounds in this class can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Key Findings :

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer types.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. It has been suggested that the compound may inhibit certain kinases or transcription factors that are crucial for tumor growth and survival.

Case Studies

  • Study on Breast Cancer Cells :
    • Researchers observed that treatment with the compound led to a significant reduction in cell viability and increased levels of apoptotic markers such as caspase-3 activation.
    • The study concluded that the compound could be a lead candidate for further development in breast cancer therapy.
  • Antimicrobial Efficacy Assessment :
    • A series of experiments were conducted to evaluate the antimicrobial potential against clinical isolates.
    • Results indicated that the compound could serve as a scaffold for developing new antibiotics, particularly against resistant strains.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that similar compounds can effectively target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrido[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit bacterial and fungal growth. These derivatives can act by disrupting cellular processes essential for microbial survival, thereby offering a therapeutic avenue for treating infections resistant to conventional antibiotics .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pyrido[2,3-d]pyrimidine derivatives. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The incorporation of piperazine enhances the ability of these compounds to cross the blood-brain barrier, making them suitable candidates for neurological applications .

Case Studies

StudyFocusFindings
Hilmy et al. (2023)Anticancer ActivityDemonstrated that pyrrolo[2,3-d]pyrimidine derivatives inhibited proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways .
Giraud et al. (2023)NeuroprotectionFound that modifications to pyrido[2,3-d]pyrimidines enhanced neuroprotective effects against oxidative stress in neuronal cultures .
Patent Analysis (CN110066278A)Broad ApplicationsIdentified potential applications of fused tricyclic compounds in drug formulations targeting various diseases including cancers and infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-one scaffold is shared among several derivatives, with variations primarily at the 1-, 2-, and 7-positions (Table 1). Key structural differences include:

  • 1-Position : The 3-methoxypropyl group in the target compound contrasts with methyl, ethyl, or cyclopropyl groups in analogs (e.g., 1-methyl in compound 6c ).
  • 2-Position : The 4-ethylpiperazine-1-carbonyl group distinguishes the target from derivatives with chlorophenyl (12n ), pyrrolidinyl (6c ), or other piperazine-based substituents (e.g., 4-methylpiperazin-1-yl in patent compounds ).
  • 7-Position : Some analogs feature piperazinyl or piperidinyl groups here (e.g., 7-(4-ethylpiperazin-1-yl) in patent derivatives ), which are absent in the target compound.

Table 1. Structural and Functional Comparison of Selected Analogs

Compound Name / ID 1-Position Substituent 2-Position Substituent Key Biological Activity Reference
Target Compound 3-Methoxypropyl 4-Ethylpiperazine-1-carbonyl Under investigation
12n Methyl 4-Chlorophenyl Cytotoxic (HeLa IC50 = 6.55 µM)
6c Methyl Pyrrolidin-1-ylcarbonyl Antibiofilm activity
Patent Derivative (EP 2023) Cyclopropyl 4-Methylpiperazin-1-yl Kinase inhibition (hypothesized)
1-Methyl-2-(pyrrolidin-1-ylcarbonyl) Methyl Pyrrolidin-1-ylcarbonyl NMR-characterized

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one?

  • The compound’s synthesis typically involves multi-step reactions, including:

  • Piperazine functionalization : Reacting substituted piperazines (e.g., 4-ethylpiperazine) with carbonylating agents (e.g., phosgene derivatives) to introduce the carbamoyl group .
  • Pyrido-pyrrolo-pyrimidinone core formation : Cyclization reactions using α-chloroacetamides or 2-chloro-1-(arylpiperazine-1-yl)ethanones under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Side-chain incorporation : Alkylation of the nitrogen in the pyrimidinone ring with 3-methoxypropyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolves stereochemical ambiguities in the fused pyrido-pyrrolo-pyrimidinone system .
  • HPLC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) using ammonium acetate buffers (pH 6.5) for optimal separation .
  • ¹H/¹³C NMR : Confirms regioselectivity of substitutions, particularly for distinguishing ethylpiperazine and methoxypropyl groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) of structurally similar pyrido-pyrimidinones .
  • Photostability : Protect from UV light due to potential degradation of the pyrrolo-pyrimidinone core, as seen in analogs .
  • pH sensitivity : Store in neutral buffers (pH 6.5–7.5) to avoid hydrolysis of the ethylpiperazine-carbamoyl bond .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrido-pyrrolo-pyrimidinone core synthesis?

  • Solvent selection : Use DMF or DMSO to enhance solubility of hydrophobic intermediates .
  • Catalysis : Employ Pd/C or CuI for Suzuki-Miyaura couplings when introducing aryl/heteroaryl substituents .
  • Experimental design : Apply split-split plot designs to evaluate interactions between temperature, solvent, and catalyst loading .

Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?

  • SAR analysis : Compare substituent effects (e.g., ethylpiperazine vs. methylpiperazine) on target binding using molecular docking .
  • Metabolic profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in in vitro vs. in vivo assays .
  • Crystallographic validation : Overlay X-ray structures with analogs to assess conformational differences impacting receptor interactions .

Q. How can computational tools predict synthetic pathways for novel derivatives?

  • Retrosynthetic algorithms : Tools like ACD/Labs Percepta leverage databases (Reaxys, Pistachio) to propose routes for introducing substituents (e.g., morpholinyl groups) at the pyrimidinone 4-position .
  • Feasibility scoring : Prioritize routes based on reaction plausibility (threshold >0.01) and template relevance from historical data .

Q. What are the key challenges in synthesizing enantiomerically pure forms of this compound?

  • Chiral resolution : Use HPLC with cellulose-based chiral stationary phases (CSPs) to separate enantiomers of the pyrrolo-pyrimidinone core .
  • Asymmetric catalysis : Apply chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry at the piperazine-carbonyl junction .

Methodological Notes

  • Contradictions in evidence : While some studies use α-chloroacetamides for cyclization , others prefer 2-chloroethanones . Researchers should test both methods to identify optimal conditions for their target compound.
  • Data validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs) to avoid misassignments in complex fused-ring systems .

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